Fluorescein-diphosphat (diammonium)

ELISA Immunoassay Alkaline Phosphatase

Fluorescein-diphosphat (diammonium), commonly referred to as fluorescein diphosphate (FDP), is a non-fluorescent, colorless substrate that is hydrolyzed by alkaline and acid phosphatases, as well as protein tyrosine phosphatases (PTPs), to yield the highly fluorescent dye fluorescein (excitation/emission ~490/514 nm). Its primary utility lies in the quantitative, real-time measurement of phosphatase activity in biochemical, cell-based, and high-throughput screening (HTS) assays.

Molecular Formula C20H20N2O11P2
Molecular Weight 526.3 g/mol
Cat. No. B12377720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorescein-diphosphat (diammonium)
Molecular FormulaC20H20N2O11P2
Molecular Weight526.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OP(=O)(O)O)OC5=C3C=CC(=C5)OP(=O)([O-])[O-].[NH4+].[NH4+]
InChIInChI=1S/C20H14O11P2.2H3N/c21-19-13-3-1-2-4-14(13)20(29-19)15-7-5-11(30-32(22,23)24)9-17(15)28-18-10-12(6-8-16(18)20)31-33(25,26)27;;/h1-10H,(H2,22,23,24)(H2,25,26,27);2*1H3
InChIKeyRLVSMISHQDPIJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluorescein-diphosphat (diammonium): A Fluorogenic Phosphatase Substrate for High-Sensitivity Enzyme Assays


Fluorescein-diphosphat (diammonium), commonly referred to as fluorescein diphosphate (FDP), is a non-fluorescent, colorless substrate that is hydrolyzed by alkaline and acid phosphatases, as well as protein tyrosine phosphatases (PTPs), to yield the highly fluorescent dye fluorescein (excitation/emission ~490/514 nm) . Its primary utility lies in the quantitative, real-time measurement of phosphatase activity in biochemical, cell-based, and high-throughput screening (HTS) assays .

Why Substituting Fluorescein-diphosphat (diammonium) with Generic Phosphatase Substrates Risks Assay Failure


Generic phosphatase substrates like p-nitrophenyl phosphate (pNPP) or 4-methylumbelliferyl phosphate (MUP) are not interchangeable with fluorescein diphosphate (FDP) due to critical differences in detection sensitivity, dynamic range, and assay compatibility. Colorimetric substrates like pNPP require substantially more enzyme or cellular material, while other fluorogenic substrates like MUP exhibit distinct excitation/emission profiles and pH sensitivities [1]. The specific quantitative evidence below demonstrates that FDP's performance characteristics are distinct and directly impact the feasibility and quality of experimental data, particularly in miniaturized or high-throughput formats [2].

Quantitative Performance Differentiation of Fluorescein-diphosphat (diammonium) Against Key Alternatives


ELISA Detection Limit: FDP vs. p-Nitrophenyl Phosphate (pNPP)

In a competitive ELISA for 2,4-dinitrophenol (DNP), the fluorogenic substrate FDP demonstrated a significantly lower detection limit compared to the conventional chromogenic substrate p-nitrophenyl phosphate (pNPP) [1]. The assay using FDP could detect as little as 10 fmol of DNP, which was 50 times less than the detection limit achieved with pNPP under optimal enzymatic reaction conditions [1].

ELISA Immunoassay Alkaline Phosphatase

CD45 Phosphatase Cellular Sensitivity: FDP vs. Colorimetric Assay

A direct comparison of FDP-based fluorometric assays versus traditional colorimetric methods for measuring CD45 protein tyrosine phosphatase activity revealed a substantial difference in required cell numbers [1]. The fluorometric assay using FDP was capable of detecting activity from as few as 0.2 × 10⁶ cells, whereas the colorimetric method required a minimum of 3 × 10⁶ cells [1].

Cell-Based Assay Protein Tyrosine Phosphatase CD45

Inhibition Assay Sensitivity: FDP vs. pNPP in Okadaic Acid Detection

In a protein phosphatase inhibition assay for the marine toxin okadaic acid, the performance of fluorogenic substrates was compared to a conventional colorimetric method. The assay using FDP yielded an IC₅₀ of 1.2 nM for okadaic acid, which was 5-fold more sensitive than the 6 nM IC₅₀ obtained using the colorimetric substrate p-nitrophenyl phosphate (pNPP) [1].

Toxin Detection Protein Phosphatase Inhibition Food Safety

Alkaline Phosphatase Assay Sensitivity: FDP vs. pNPP in ELISA

As stated in technical documentation from a major supplier, FDP is over 50 times more sensitive than p-nitrophenyl phosphate (pNPP) for the detection of alkaline phosphatase in ELISA applications . This is presented as a class-level inference for ELISA formats, corroborating the quantitative improvements observed in other assays.

ELISA Alkaline Phosphatase Signal Amplification

Alkaline Phosphatase Colorimetric Assay Sensitivity: FDP-Based Method vs. Traditional Fluorescence

A novel colorimetric assay for alkaline phosphatase (ALP) was developed by exploiting the photoinduced oxidase activity of fluorescein, the product of FDP hydrolysis. This FDP-based method was reported to be five-fold more sensitive than a traditional fluorescence assay for ALP, enabling quantification across a concentration range of 0.20 to 80 mU mL⁻¹ [1].

Colorimetric Assay Alkaline Phosphatase Photoinduced Oxidase Activity

Kinetic Preference for FDP over Fluorescein Monophosphate (FMP) by PTPs

For protein tyrosine phosphatases (PTPs) such as CD45, the kinetic parameters favor FDP as the initial substrate over the intermediate product, fluorescein monophosphate (FMP). The Km value for the second hydrolysis step (FMP to fluorescein) is significantly higher, making it less efficient [1]. Therefore, assays measure the accumulation of FMP, which itself is highly fluorescent and pH-insensitive above pH 6 [1].

Enzyme Kinetics Protein Tyrosine Phosphatase Substrate Specificity

High-Value Application Scenarios for Fluorescein-diphosphat (diammonium) in R&D and Quality Control


High-Throughput Screening (HTS) for PTP Inhibitors

FDP is the substrate of choice for PTPase inhibitor screening in HTS formats due to its high catalytic efficiency and sensitive dual-detection capability in the visible range [1]. The 15-fold lower cell requirement (Section 3, Evidence 2) directly enables assay miniaturization and reduces reagent costs, making large-scale screens economically viable.

Sensitive ELISA Development for Low-Abundance Analytes

For ELISAs targeting small molecules, haptens, or biomarkers present at trace levels, FDP provides a >50-fold sensitivity improvement over the industry-standard pNPP (Section 3, Evidence 1 & 4). This enables detection of analytes at concentrations previously below the limit of quantification, expanding the utility of immunoassays in clinical diagnostics and environmental monitoring [2].

Quantitative Phosphatase Assays in Limited Cell Populations

In studies involving rare primary cells, stem cells, or sorted cell populations, the cellular sensitivity of FDP-based assays is a critical enabling factor. As demonstrated with CD45, assays can be performed with 0.2 million cells instead of 3 million (Section 3, Evidence 2), allowing for meaningful enzymatic analysis from minimally invasive biopsies or limited ex vivo samples [3].

Food Safety Testing for Marine Toxins

The 5-fold greater sensitivity of FDP over pNPP in detecting okadaic acid (Section 3, Evidence 3) makes it a superior substrate for protein phosphatase inhibition assays. This enhanced sensitivity allows for more accurate quantification of toxins at regulatory threshold levels in shellfish, improving the reliability of food safety monitoring programs [4].

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